Sodium 5-bromopyridine-3-sulfinate
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Overview
Description
Sodium 5-bromopyridine-3-sulfinate is a chemical compound with the molecular formula C5H3BrNNaO2S and a molecular weight of 244.04 g/mol . It is a sodium salt derivative of 5-bromopyridine-3-sulfinic acid and is used in various chemical reactions and applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromopyridine-3-sulfinate typically involves the sulfonation of 5-bromopyridine. One common method includes the reaction of 5-bromopyridine with sodium sulfite under controlled conditions to yield the desired sulfinate salt . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-bromopyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 5-bromopyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 5-bromopyridine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinic acid group. This group can undergo oxidation, reduction, and substitution reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
- Sodium 5-chloropyridine-3-sulfinate
- Sodium 5-fluoropyridine-3-sulfinate
- Sodium 5-iodopyridine-3-sulfinate
Comparison: Sodium 5-bromopyridine-3-sulfinate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and the types of reactions it can undergo .
Properties
Molecular Formula |
C5H3BrNNaO2S |
---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
sodium;5-bromopyridine-3-sulfinate |
InChI |
InChI=1S/C5H4BrNO2S.Na/c6-4-1-5(10(8)9)3-7-2-4;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
PWFLMUBEPJWWTF-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC=C1Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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